L-lysine

Aquaculture Nutrition Amino Acid Isomer Bioefficacy Metabolic Enzyme Activity

L-Lysine (CAS 12798-06-0), also known as (S)-2,6-diaminohexanoic acid, is an essential alpha-amino acid that humans and monogastric animals cannot synthesize de novo and must obtain from dietary sources. The CAS registry number 12798-06-0 specifically denotes the L-isomer base form, distinct from the more commonly referenced hydrochloride salt (CAS 56-87-1).

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 12798-06-0
Cat. No. B1673455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-lysine
CAS12798-06-0
SynonymsAcetate, Lysine
Enisyl
L Lysine
L-Lysine
Lysine
Lysine Acetate
Lysine Hydrochloride
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
InChIKeyKDXKERNSBIXSRK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1000000 mg/L (at 20 °C)
6.84 M
1000 mg/mL at 20 °C
Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine (CAS 12798-06-0) Essential Amino Acid: Scientific Grade Specifications and Industrial Procurement Guide


L-Lysine (CAS 12798-06-0), also known as (S)-2,6-diaminohexanoic acid, is an essential alpha-amino acid that humans and monogastric animals cannot synthesize de novo and must obtain from dietary sources [1]. The CAS registry number 12798-06-0 specifically denotes the L-isomer base form, distinct from the more commonly referenced hydrochloride salt (CAS 56-87-1). L-Lysine serves as a fundamental building block for protein biosynthesis and plays critical roles in calcium absorption, carnitine production, and immune function maintenance . Commercially, it is available as free base, hydrochloride salt, sulfate salt, and in biomass-containing fermentation preparations. The compound's stereochemical configuration (L-isomer) is non-negotiable for biological activity, as the D-isomer exhibits markedly different metabolic handling and limited utilization efficiency in most vertebrate species. This guide provides quantifiable, comparator-based evidence to support scientific selection and procurement decisions when distinguishing L-lysine from structurally or functionally related alternatives.

Why Generic Substitution of L-Lysine with D-Lysine, DL-Lysine, or Arginine Compromises Experimental and Production Outcomes


L-Lysine cannot be indiscriminately substituted with its stereoisomers or functional analogs due to fundamental differences in transporter recognition, metabolic enzyme specificity, and biological target engagement. The cationic amino acid transporters (CAT family) and the y+L system exhibit strict stereoselectivity for L-isomers, with Km values for L-lysine in the low micromolar range [1]. D-lysine requires deamination via D-amino acid oxidase before the resulting α-keto acid can be transaminated to the L-form, a process that varies dramatically in efficiency across species and introduces metabolic burden [2]. DL-lysine racemic mixtures deliver only half the bioavailable L-isomer per unit mass, effectively doubling the required dosage for equivalent biological response in species lacking robust D-amino acid utilization pathways. In antiviral applications, L-lysine acts as a competitive antagonist of arginine uptake and utilization, whereas arginine itself promotes viral replication [3]. These mechanistic distinctions translate directly into quantifiable differences in growth performance, antiviral efficacy, and antimicrobial activity, as documented in the evidence items below.

Quantitative Differentiation of L-Lysine from Key Comparators: Direct Head-to-Head and Cross-Study Evidence


L-Lysine vs. D-Lysine: Superior Growth Performance and Hepatic Antioxidant Capacity in Macrobrachium rosenbergii

In an 8-week feeding trial with giant river prawn (Macrobrachium rosenbergii), L-lysine supplementation (12 g/kg diet) significantly improved growth rate and feed utilization compared to D-lysine and DL-lysine. Only the L-lysine diet produced significant differences from the lysine-deficient control diet [1]. L-lysine supplementation specifically increased intestinal and hepatic trypsin activities, whereas D-lysine elevated D-amino acid oxidase activities and exhibited certain toxic effects on antioxidant response. Quantitatively, L-lysine improved hepatic lysozyme activity and total antioxidant capacity while depressing hepatic lactate dehydrogenase and alkaline phosphatase activities relative to D-lysine [1].

Aquaculture Nutrition Amino Acid Isomer Bioefficacy Metabolic Enzyme Activity

L-Lysine Sulfate vs. L-Lysine HCl: Equivalent Bioavailability with Superior Nutrient Digestibility in Nursery Piglets

A comparative study in nursery piglets (n=168, initial BW 6.29 ± 0.41 kg) evaluated the relative bioavailability (RBV) of L-lysine sulfate versus L-lysine HCl over 42 days [1]. The RBV of L-lysine sulfate relative to L-lysine HCl was 106% for average daily gain (ADG), 119% for gain-to-feed ratio (G:F), and 117% for plasma urea nitrogen reduction. Critically, diets supplemented with L-lysine sulfate demonstrated significantly greater (P < 0.05) apparent total tract digestibility of dry matter, gross energy, and crude protein compared to L-lysine HCl [1]. There were no significant differences (P > 0.05) in performance outcomes between the two lysine sources, establishing bioequivalence with added nutritional benefits for the sulfate form.

Swine Nutrition Relative Bioavailability Amino Acid Digestibility

L-Lysine vs. L-Arginine: Competitive Antagonism Reduces HSV Recurrence by 2.4-Fold in Clinical Trial

L-Lysine exerts antiviral activity against herpes simplex virus (HSV) through competitive antagonism of L-arginine, an amino acid essential for viral capsid protein synthesis and replication [1]. In a 6-month double-blind, multicenter clinical trial, patients receiving oral L-lysine monohydrochloride experienced an average of 2.4 times fewer HSV outbreaks compared to placebo, with significantly diminished symptom severity and shortened healing times [2]. The mechanism involves lysine competition with arginine for cellular uptake via cationic amino acid transporters and for incorporation into viral proteins, effectively starving the virus of a required nutrient.

Antiviral Research HSV Infection Amino Acid Antagonism

L-Lysine vs. DL-Lysine: Racemic Mixture Requires 2× Higher Dose for Equivalent Bioefficacy in Poultry

DL-Lysine, a racemic mixture containing equal parts D- and L-isomers, delivers only approximately 50% bioavailable lysine in species with limited capacity to convert D-lysine to the L-form. Studies in young rats demonstrated that enrichment with 0.4% DL-lysine was as effective as 0.2% L-lysine, indicating that only the L-fraction contributes to growth [1]. In poultry, L-lysine supplementation significantly improved weight gain and feed efficiency (linear response, P < 0.01), whereas DL-lysine showed no consistent benefit over unsupplemented controls in some trials [2]. This stoichiometric inefficiency means that formulators must account for approximately 2× the inclusion rate of DL-lysine to achieve equivalent L-lysine activity.

Poultry Nutrition Isomer Bioavailability Feed Additive Efficiency

ε-Poly-L-Lysine vs. α-Poly-L-Lysine: 8–125× Higher Antimicrobial Potency at Low Microgram Concentrations

ε-Poly-L-lysine (ε-PL, n=25–30) exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations of 1–8 μg/mL, whereas α-poly-L-lysine (α-PL, n=50) is significantly less active [1]. The minimum inhibitory concentration (MIC) differential between the two polymers ranges from approximately 8-fold to 125-fold depending on the bacterial strain. Chemical modification of ε-PL's amino groups abolishes this activity, confirming that the unique ε-amide linkage (as opposed to the α-peptide bond in α-PL) is critical for membrane interaction and antimicrobial function.

Antimicrobial Peptides Food Preservation Biopolymer Activity

L-Lysine Transporter Selectivity: y+L System Km 9.5 μM vs. CAT-1 Selective for Cationic Amino Acids

The y+L amino acid transport system exhibits a half-saturation constant (Km) of 9.5 ± 0.67 μM for L-lysine influx in Na⁺-containing medium, with an inhibition constant (Ki) of 10.7 ± 0.72 μM for L-leucine, demonstrating its dual specificity for both cationic and neutral amino acids [1]. In contrast, the CAT-1 transporter (system y⁺) is highly selective for cationic amino acids only and does not accept neutral amino acids [2]. This differential transporter affinity has implications for L-lysine bioavailability in tissues where y+L is the predominant uptake route (e.g., kidney, placenta) versus tissues dominated by CAT-1 (e.g., liver, muscle).

Amino Acid Transport Cellular Uptake Kinetics Transporter Pharmacology

Optimal Research and Industrial Applications for L-Lysine Based on Quantified Differentiation Evidence


High-Efficiency Aquaculture Feed Formulation Requiring Pure L-Isomer

Based on direct evidence that L-lysine (12 g/kg diet) significantly improves growth rate in Macrobrachium rosenbergii while D-lysine and DL-lysine do not produce significant benefits [1], this compound is the optimal choice for aquaculture feed formulations targeting crustacean species. Formulators should specify pure L-lysine rather than racemic DL-lysine to avoid the 50% bioavailability penalty documented in cross-species studies [2].

Cost-Optimized Swine Nutrition with L-Lysine Sulfate as HCl Alternative

Evidence from nursery piglet trials demonstrates that L-lysine sulfate provides RBV values of 106–119% relative to L-lysine HCl for growth performance metrics, with statistically significant improvements in nutrient digestibility (dry matter, gross energy, crude protein) [1]. Procurement specialists can evaluate L-lysine sulfate as a cost-effective alternative to HCl salt when market pricing favors sulfate on a per-unit bioavailable lysine basis, while also capturing the added value of improved total tract digestibility.

Antiviral Prophylaxis Research Targeting HSV Recurrence Reduction

Clinical trial data showing 2.4-fold reduction in HSV outbreak frequency with L-lysine monohydrochloride supplementation [1] supports the use of pharmaceutical-grade L-lysine in clinical studies of herpes simplex management. The well-characterized competitive antagonism of arginine uptake [2] provides a rational mechanistic basis for combination studies with nucleoside analogs or for evaluating prophylactic regimens in immunocompromised populations.

Food Biopreservation with ε-Poly-L-Lysine Over α-Poly-L-Lysine

The 8–125× higher antimicrobial potency of ε-poly-L-lysine compared to α-poly-L-lysine at 1–8 μg/mL concentrations [1] establishes ε-PL as the only commercially viable polylysine form for food preservation applications. Industrial users should specifically verify the ε-amide linkage chemistry when sourcing polylysine antimicrobials, as α-poly-L-lysine offers negligible activity at comparable inclusion rates.

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